molecular formula C43H48N2O11S3 B3251683 Cy5.5 acid (tri so3) CAS No. 210834-26-7

Cy5.5 acid (tri so3)

Cat. No.: B3251683
CAS No.: 210834-26-7
M. Wt: 865 g/mol
InChI Key: MHLPFEUVDCEABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy5.5 acid (tri so3) typically involves the reaction of a cyanine dye precursor with sulfonation agents to introduce sulfonic acid groups. One common method includes the use of ammonium sucrose octasulfate as a trapping agent, which allows for nearly 100% encapsulation efficiency . The reaction is usually carried out at elevated temperatures, around 65°C, for a duration of 5 to 60 minutes .

Industrial Production Methods

In industrial settings, the production of Cy5.5 acid (tri so3) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The use of advanced reactors and purification techniques, such as high-performance liquid chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Cy5.5 acid (tri so3) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of reduced cyanine derivatives .

Mechanism of Action

The mechanism of action of Cy5.5 acid (tri so3) involves its ability to absorb light at specific wavelengths and emit fluorescence in the near-infrared spectrum. This property is due to the presence of conjugated double bonds and sulfonic acid groups, which facilitate the absorption and emission of light. The dye’s fluorescence properties are influenced by its molecular structure, including the length of the conjugated chains and the presence of electron-donating or electron-withdrawing groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cy5.5 acid (tri so3) is unique due to its optimal balance of fluorescence quantum efficiency, tissue penetration, and minimal background fluorescence. These properties make it particularly suitable for applications in deep tissue imaging and targeted drug delivery .

Properties

IUPAC Name

4-[(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-7-sulfobenzo[e]indol-3-yl]butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H48N2O11S3/c1-42(2)37(44(24-10-6-9-15-39(46)47)35-22-16-29-27-31(58(51,52)53)18-20-33(29)40(35)42)13-7-5-8-14-38-43(3,4)41-34-21-19-32(59(54,55)56)28-30(34)17-23-36(41)45(38)25-11-12-26-57(48,49)50/h5,7-8,13-14,16-23,27-28H,6,9-12,15,24-26H2,1-4H3,(H3-,46,47,48,49,50,51,52,53,54,55,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLPFEUVDCEABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H48N2O11S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

865.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cy5.5 acid (tri so3)
Reactant of Route 2
Cy5.5 acid (tri so3)
Reactant of Route 3
Reactant of Route 3
Cy5.5 acid (tri so3)
Reactant of Route 4
Cy5.5 acid (tri so3)
Reactant of Route 5
Reactant of Route 5
Cy5.5 acid (tri so3)
Reactant of Route 6
Cy5.5 acid (tri so3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.